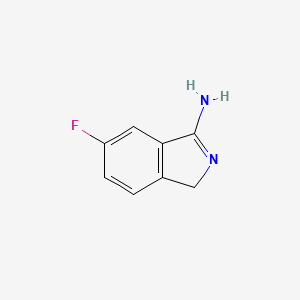

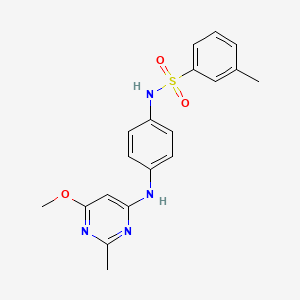

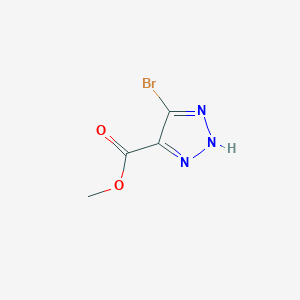

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide, also known as MTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide-based inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH balance in the body.

Scientific Research Applications

Pharmacological Applications

Sulfonamide compounds have been evaluated for their cell-based antitumor activities. Studies involving sulfonamide-focused libraries identified potent cell cycle inhibitors, which have progressed to clinical trials. These compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, highlighting their potential as antitumor agents (Owa et al., 2002).

Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable potential for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).

Chemical Synthesis

Sulfonamide derivatives have been used in the synthesis of complex organic molecules. For example, the facilitation of addition-elimination reactions in pyrimidines and purines using trifluoroacetic acid in trifluoroethanol highlights the versatility of sulfonamide groups in promoting chemical transformations, which is crucial for the development of novel pharmaceuticals and materials (Whitfield et al., 2003).

Catalysis

Sulfonated Schiff base copper(II) complexes derived from sulfonamide compounds have been identified as efficient and selective catalysts in alcohol oxidation. These findings underscore the potential of sulfonamide derivatives in catalysis, contributing to the development of green chemistry by facilitating solvent- and additive-free conditions for chemical reactions (Hazra et al., 2015).

properties

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-13-5-4-6-17(11-13)27(24,25)23-16-9-7-15(8-10-16)22-18-12-19(26-3)21-14(2)20-18/h4-12,23H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCJEVJKSUVURC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

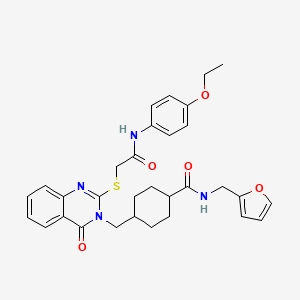

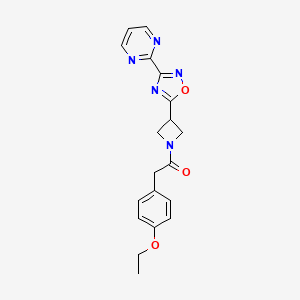

![N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2671298.png)

![7-Chloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B2671302.png)

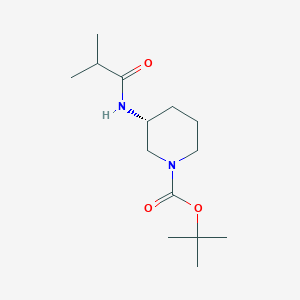

![3-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2671311.png)

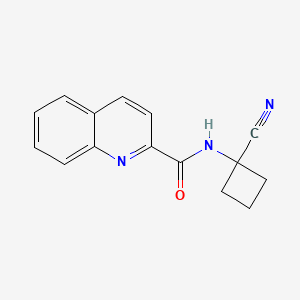

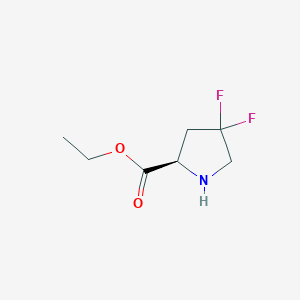

![6-(Pyridin-3-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671313.png)